3-(1-methyl-1H-indazol-6-yl)propanoic acid
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Overview
Description
3-(1-methyl-1H-indazol-6-yl)propanoic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a propanoic acid group attached to the 6th position of a 1-methyl-1H-indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indazol-6-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-methyl-1H-indazol-6-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-indazole-3-carboxylic acid: Another indazole derivative with distinct chemical properties and applications.
Uniqueness
3-(1-methyl-1H-indazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1514602-37-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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